molecular formula C12H9FN2O2 B581445 6-Amino-3-(4-fluorophenyl)picolinic acid CAS No. 1214379-52-8

6-Amino-3-(4-fluorophenyl)picolinic acid

Cat. No.: B581445
CAS No.: 1214379-52-8
M. Wt: 232.214
InChI Key: BCVPMQIIZIZSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(4-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H9FN2O2. It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a fluorophenyl group at the 3rd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-fluorophenyl)picolinic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3-(4-fluorophenyl)picolinic acid, followed by the introduction of the amino group at the 6th position. This can be achieved through nitration, reduction, and subsequent amination reactions. The reaction conditions often involve the use of strong acids, reducing agents like hydrogen gas or metal hydrides, and amination reagents such as ammonia or amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-fluorophenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Amino-3-(4-fluorophenyl)picolinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-(4-fluorophenyl)picolinic acid is unique due to the specific combination of the amino group and fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and herbicide development .

Properties

IUPAC Name

6-amino-3-(4-fluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVPMQIIZIZSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801218428
Record name 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214379-52-8
Record name 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214379-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801218428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.